molecular formula C26H33NO2 B1684555 Fenretinide CAS No. 65646-68-6

Fenretinide

Cat. No.: B1684555
CAS No.: 65646-68-6
M. Wt: 391.5 g/mol
InChI Key: AKJHMTWEGVYYSE-FXILSDISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fenretinide is synthesized through a multi-step process. The primary synthetic route involves the condensation of 4-hydroxyaniline with all-trans-retinoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Biological Activity

Fenretinide, also known as 4-HPR, is a synthetic retinoid that has garnered significant attention for its biological activity , particularly in cancer treatment and chemoprevention. It exhibits a favorable toxicity profile and has shown efficacy in inducing apoptosis in various cancer cell lines. This article delves into the biological mechanisms, clinical applications, and research findings related to this compound.

This compound operates through multiple pathways, exhibiting both retinoid receptor-dependent and independent activities:

  • Retinoid Receptor-Dependent Mechanism : this compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of genes involved in cell proliferation and differentiation. This pathway is crucial for its ability to induce differentiation in certain cancer cells and inhibit their growth.
  • Retinoid Receptor-Independent Mechanism : this compound also induces apoptosis through mechanisms not involving nuclear receptors. For instance, it can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death, as observed in acute promyelocytic leukemia cells (HL60) .

Biological Activity Summary Table

Activity Description
Apoptosis Induction Induces apoptosis in various cancer cell lines through both receptor-dependent and independent mechanisms.
Cell Cycle Arrest Causes accumulation of cells in the G1 phase, inhibiting progression .
Antitumor Effects Demonstrated efficacy against neuroblastoma, breast cancer, and acute leukemia .
Chemopreventive Properties Shows potential in preventing tumorigenesis in preclinical models .

Cancer Treatment

  • Neuroblastoma : A Phase I study showed that this compound induced apoptosis in neuroblastoma cells with manageable toxicity. Patients exhibited stable disease for a median of 23 months after treatment .
  • Breast Cancer : In adult studies, this compound plasma levels were associated with apoptosis induction; however, responses varied significantly among patients .
  • Combination Therapies : this compound has been studied in combination with other agents such as rituximab, demonstrating modest overall response rates with prolonged remission durations .

Age-related Macular Degeneration (AMD)

This compound has shown promise in treating geographic atrophy associated with dry AMD. A study indicated a significant reduction in lesion growth over 24 months compared to placebo . The mechanism appears linked to reductions in retinol-binding protein (RBP), which correlates with decreased progression of AMD lesions.

Case Studies

  • In a cohort of children with neuroblastoma treated with this compound, one patient achieved a complete response while others maintained stable disease for extended periods .
  • A patient with mantle cell lymphoma exhibited a 56-month duration of response following treatment with this compound combined with rituximab before transitioning to maintenance therapy without disease progression .

Pharmacokinetics and Toxicity

This compound's pharmacokinetics have been characterized by variable absorption rates leading to plasma concentrations that correlate with therapeutic effects:

  • Peak plasma levels ranged from 0.6 to 6 µM after single doses, increasing significantly upon repeated administration .
  • Common side effects included nyctalopia (night blindness), skin xerosis, and mild liver function elevation. These effects were generally reversible and manageable .

Pharmacokinetic Data Table

Parameter Value
Maximum Tolerated Dose Up to 4000 mg/m²/day
Peak Plasma Concentration 9–10 µM (adults), 3–8 µM (children)
Half-Life Increased from 17 h to 25 h after repeated dosing

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which Fenretinide induces apoptosis in cancer cells, and what experimental approaches validate these pathways?

this compound primarily induces apoptosis via reactive oxygen species (ROS) generation and caspase activation. Key methods to validate these mechanisms include:

  • Transcriptome profiling (e.g., microarray analysis) to identify upregulated pro-apoptotic genes like CASP8 and DEDD2 .
  • Chromatin immunoprecipitation sequencing (ChIP-Seq) to map RXRα-DNA binding sites, differentiating direct transcriptional effects from indirect signaling .
  • ROS detection assays (e.g., flow cytometry with DCFH-DA probes) to quantify oxidative stress .

Q. How should researchers design in vitro experiments to assess this compound's dose-dependent effects on cancer stem cells?

  • Use enriched cancer sphere cultures (e.g., HT29 colon cancer spheres) to model stemness .
  • Optimize concentrations (e.g., 3–6 µM) and time points (24–72 hours) based on transcriptome data (GEO accession: GSE66983) .
  • Include controls for baseline apoptosis (e.g., untreated spheres) and statistical validation (ANOVA with error bars) .

Advanced Research Questions

Q. How can conflicting data on this compound's receptor dependency be resolved in mechanistic studies?

Contradictions arise from cell-type-specific RARβ/Nur77 nuclear export versus ROS-dominated pathways. Methodological strategies include:

  • siRNA knockdowns of RXRα/RARβ to isolate receptor-mediated effects .
  • Comparative transcriptomics between this compound and ATRA-treated cells to identify unique apoptotic regulators (e.g., FAS/TNFα vs. BIRC3) .
  • Dual-luciferase reporter assays to quantify RXRα-dependent transcriptional activity .

Q. What integrative approaches are recommended to analyze this compound's impact on survival pathways like RAS/RAF/ERK?

  • Combine RNA sequencing with phosphoproteomics to map ERK pathway inhibition .
  • Use self-organizing map (SOM) algorithms for clustering gene expression patterns (e.g., MATLAB-based Component Plane Presentation) .
  • Validate findings with Western blotting for phosphorylated ERK/MEK and functional assays (e.g., colony formation) .

Q. How can researchers address reproducibility challenges in this compound studies across different cancer models?

  • Standardize cell line authentication (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) .
  • Report pharmacokinetic parameters (e.g., serum retention time) to clarify dosing discrepancies in xenograft models .
  • Publish raw datasets in repositories like Gene Expression Omnibus (GEO) for cross-validation .

Q. Methodological Guidance

Q. What statistical frameworks are most robust for analyzing this compound's heterogeneous apoptosis outcomes?

  • Apply mixed-effects models to account for inter-experiment variability .
  • Use Kaplan-Meier survival analysis in xenograft studies, paired with log-rank tests .
  • For transcriptome data, employ false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to reduce Type I errors .

Q. How can researchers distinguish this compound-specific apoptosis from off-target effects in gene silencing experiments?

  • Perform rescue experiments by overexpressing pro-survival genes (e.g., BIRC3) .
  • Combine CRISPR-Cas9 screens with this compound treatment to identify synthetic lethal interactions .

Q. Data Integration & Reporting

Q. What guidelines ensure rigorous reporting of this compound studies for reproducibility?

  • Follow ARRIVE 2.0 guidelines for preclinical trials, detailing animal protocols and blinding .
  • In methods sections, specify compound purity (e.g., HPLC validation) and solvent controls (e.g., DMSO concentrations) .
  • Deposit supplementary datasets (e.g., ChIP-Seq peaks, raw microscopy images) in FAIR-aligned repositories .

Properties

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-FXILSDISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032005
Record name 4-Hydroxyphenyl retinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention.
Record name Fenretinide
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CAS No.

65646-68-6
Record name Fenretinide
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Record name Fenretinide [USAN:INN]
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Record name Fenretinide
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URL https://www.drugbank.ca/drugs/DB05076
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Record name FENRETINIDE
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Record name 4-Hydroxyphenyl retinamide
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Record name (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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